7,10-Dimethyl-2-nitro-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Dimethyl-2-nitro-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of two methyl groups at the 7th and 10th positions and a nitro group at the 2nd position on the phenothiazine core. The unique structural modifications confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethyl-2-nitro-10H-phenothiazine typically involves the nitration of 7,10-dimethyl-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2nd position .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available phenothiazine. The process includes methylation to introduce methyl groups at the 7th and 10th positions, followed by nitration to introduce the nitro group at the 2nd position. The reaction conditions are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7,10-Dimethyl-2-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various electrophiles depending on the desired functional group.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Functionalized phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
7,10-Dimethyl-2-nitro-10H-phenothiazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7,10-Dimethyl-2-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound with a similar core structure but lacking the specific modifications of 7,10-Dimethyl-2-nitro-10H-phenothiazine.
Phenoxazine: A structurally related compound with an oxygen atom replacing the sulfur atom in the phenothiazine core.
Phenazine: Another related compound with a nitrogen atom replacing the sulfur atom in the phenothiazine core.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. The presence of methyl and nitro groups enhances its potential for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
79226-46-3 |
---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
7,10-dimethyl-2-nitrophenothiazine |
InChI |
InChI=1S/C14H12N2O2S/c1-9-3-5-11-14(7-9)19-13-6-4-10(16(17)18)8-12(13)15(11)2/h3-8H,1-2H3 |
InChI-Schlüssel |
SKMXXRQFKMDDCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.